(1R*,4R*)-N1-(2-Methylbenzyl)cyclohexane-1,4-diamine dihydrochloride (1R*,4R*)-N1-(2-Methylbenzyl)cyclohexane-1,4-diamine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1286273-48-0
VCID: VC4178048
InChI: InChI=1S/C14H22N2.2ClH/c1-11-4-2-3-5-12(11)10-16-14-8-6-13(15)7-9-14;;/h2-5,13-14,16H,6-10,15H2,1H3;2*1H
SMILES: CC1=CC=CC=C1CNC2CCC(CC2)N.Cl.Cl
Molecular Formula: C14H24Cl2N2
Molecular Weight: 291.26

(1R*,4R*)-N1-(2-Methylbenzyl)cyclohexane-1,4-diamine dihydrochloride

CAS No.: 1286273-48-0

Cat. No.: VC4178048

Molecular Formula: C14H24Cl2N2

Molecular Weight: 291.26

* For research use only. Not for human or veterinary use.

(1R*,4R*)-N1-(2-Methylbenzyl)cyclohexane-1,4-diamine dihydrochloride - 1286273-48-0

Specification

CAS No. 1286273-48-0
Molecular Formula C14H24Cl2N2
Molecular Weight 291.26
IUPAC Name 4-N-[(2-methylphenyl)methyl]cyclohexane-1,4-diamine;dihydrochloride
Standard InChI InChI=1S/C14H22N2.2ClH/c1-11-4-2-3-5-12(11)10-16-14-8-6-13(15)7-9-14;;/h2-5,13-14,16H,6-10,15H2,1H3;2*1H
Standard InChI Key RTROBADKOPPHPA-MXPSUWBQSA-N
SMILES CC1=CC=CC=C1CNC2CCC(CC2)N.Cl.Cl

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s molecular formula is C₁₄H₂₄Cl₂N₂, with a molecular weight of 291.26 g/mol . Its IUPAC name, 4-N-[(2-methylphenyl)methyl]cyclohexane-1,4-diamine dihydrochloride, reflects its trans-configuration at the cyclohexane ring’s 1 and 4 positions. Key structural identifiers include:

PropertyValueSource
CAS No.1286273-48-0
SMILESCC1=CC=CC=C1CNC2CCC(CC2)N.Cl.Cl
InChIKeyRTROBADKOPPHPA-MXPSUWBQSA-N
SolubilityNot fully characterized

The stereochemistry (1R*,4R*) is critical for its interactions with chiral biological targets, such as enzymes and receptors . The 2-methylbenzyl group enhances lipophilicity, potentially improving membrane permeability compared to simpler diamines .

Synthesis and Optimization

Synthetic Routes

The synthesis involves multi-step organic reactions, typically starting from 4-methylcyclohexene or related precursors . A representative pathway includes:

  • Epoxidation: 4-Methylcyclohexene is treated with hydrogen peroxide and formic acid to form a vicinal trans-diol .

  • Mesylation: Conversion to a mesylate using methanesulfonyl chloride .

  • Azide Formation: Substitution with sodium azide yields 4-methyl-trans-1,2-cyclohexanediazide .

  • Reduction: Catalytic hydrogenation (e.g., Lindlar’s catalyst) reduces the azide to the diamine .

  • Salt Formation: Reaction with hydrochloric acid produces the dihydrochloride salt .

Chiral resolution via recrystallization with tartaric acid derivatives ensures enantiomeric purity . Recent patents describe analogous methods for structurally related diamines, emphasizing the importance of stereochemical control in optimizing biological activity .

Biological Applications and Mechanisms

Neurological Targets

Structural analogs of this compound have shown affinity for sigma-1 and NMDA receptors, implicating potential roles in neurodegenerative disease therapy . For instance, N1-(5-chloropyridin-2-yl) derivatives modulated glutamate release in rodent models, suggesting anticonvulsant or neuroprotective effects .

SupplierPurityPrice (USD)Country
Kishida Chemical Co.>95%$14,000/100 mgJapan
ChemShuttle, Inc.>90%$548/1 gChina
Aikon International>90%Inquiry-basedChina

Prices reflect its status as a specialty chemical for drug discovery .

Future Directions and Challenges

Research Gaps

  • Pharmacokinetics: Absorption, distribution, and metabolism studies are needed to validate therapeutic potential.

  • Target Identification: High-throughput screening could elucidate novel biological targets beyond oncology .

  • Scalable Synthesis: Current methods require optimization for industrial-scale production .

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